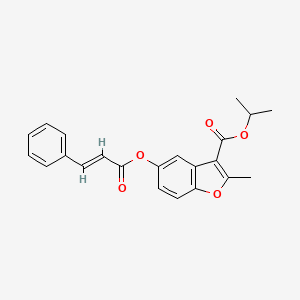
(E)-isopropyl 5-(cinnamoyloxy)-2-methylbenzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-Isopropyl 5-(cinnamoyloxy)-2-methylbenzofuran-3-carboxylate: is a complex organic compound belonging to the benzofuran family Benzofurans are characterized by their fused benzene and furan rings, and this particular compound features additional functional groups, including an isopropyl ester, a cinnamoyloxy group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-isopropyl 5-(cinnamoyloxy)-2-methylbenzofuran-3-carboxylate typically involves multiple steps, starting with the construction of the benzofuran core. One common approach is the cyclization of a suitable precursor, such as a substituted o-hydroxybenzaldehyde, under acidic conditions. The cinnamoyloxy group can be introduced through a Friedel-Crafts acylation reaction, followed by esterification to attach the isopropyl group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
(E)-Isopropyl 5-(cinnamoyloxy)-2-methylbenzofuran-3-carboxylate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups, such as hydroxyl or carboxyl groups.
Reduction: Reduction reactions can be used to convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions can introduce different substituents at various positions on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Friedel-Crafts acylation and esterification reactions typically use aluminum chloride (AlCl₃) and acetic anhydride (Ac₂O), respectively.
Major Products Formed:
Oxidation: Hydroxylated or carboxylated derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted benzofurans.
Scientific Research Applications
(E)-Isopropyl 5-(cinnamoyloxy)-2-methylbenzofuran-3-carboxylate: has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways and mechanisms.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.
Industry: The compound's unique properties make it suitable for use in materials science, such as in the development of new polymers or coatings.
Mechanism of Action
The mechanism by which (E)-isopropyl 5-(cinnamoyloxy)-2-methylbenzofuran-3-carboxylate exerts its effects depends on its specific application. For example, if used as an anti-inflammatory agent, it may inhibit key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) or lipoxygenase (LOX). The molecular targets and pathways involved would be those associated with inflammation and pain signaling.
Comparison with Similar Compounds
(E)-Isopropyl 5-(cinnamoyloxy)-2-methylbenzofuran-3-carboxylate: can be compared to other benzofuran derivatives, such as:
Benzofuran-3-carboxylic acid: Similar core structure but lacks the cinnamoyloxy and isopropyl groups.
2-Methylbenzofuran-3-carboxylate: Similar to the target compound but without the cinnamoyloxy group.
Cinnamoylbenzofuran derivatives: Other benzofurans with different substituents on the benzene ring.
Uniqueness: The presence of both the cinnamoyloxy and isopropyl groups on the benzofuran core makes this compound unique, potentially offering distinct biological and chemical properties compared to its analogs.
Properties
IUPAC Name |
propan-2-yl 2-methyl-5-[(E)-3-phenylprop-2-enoyl]oxy-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O5/c1-14(2)25-22(24)21-15(3)26-19-11-10-17(13-18(19)21)27-20(23)12-9-16-7-5-4-6-8-16/h4-14H,1-3H3/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBLYLGJMFCRJW-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C=CC3=CC=CC=C3)C(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC(=O)/C=C/C3=CC=CC=C3)C(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B2948468.png)
![4-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-phenylpyrimidine](/img/structure/B2948469.png)
![2-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide](/img/structure/B2948471.png)
![2-{2,4,5-Trioxo-3-[4-(trifluoromethyl)benzyl]-1-imidazolidinyl}acetic acid](/img/structure/B2948472.png)
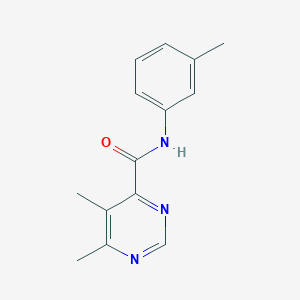
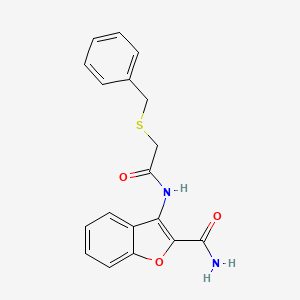
![1-(4-(tert-butyl)phenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2948477.png)
![1-Phenylmethoxy-8-(2,2,2-trifluoroacetyl)-8-azaspiro[3.5]nonan-3-one](/img/structure/B2948478.png)
![2-Bromo-N-[(1-ethylpyrazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2948480.png)
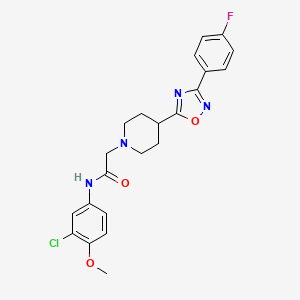
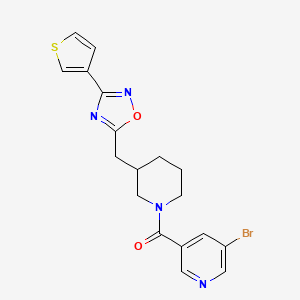
![N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]naphthalene-1-sulfonamide](/img/structure/B2948484.png)
![N-[[3-(3,5-Dimethylpyrazol-1-yl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2948486.png)
![2-((3-chlorophenyl)amino)-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2948488.png)
